4,7-Dimethyloct-5-en-1-yn-3-ol 4,7-Dimethyloct-5-en-1-yn-3-ol
Brand Name: Vulcanchem
CAS No.: 89998-87-8
VCID: VC19274630
InChI: InChI=1S/C10H16O/c1-5-10(11)9(4)7-6-8(2)3/h1,6-11H,2-4H3
SMILES:
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

4,7-Dimethyloct-5-en-1-yn-3-ol

CAS No.: 89998-87-8

Cat. No.: VC19274630

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

4,7-Dimethyloct-5-en-1-yn-3-ol - 89998-87-8

Specification

CAS No. 89998-87-8
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name 4,7-dimethyloct-5-en-1-yn-3-ol
Standard InChI InChI=1S/C10H16O/c1-5-10(11)9(4)7-6-8(2)3/h1,6-11H,2-4H3
Standard InChI Key JUISELIDMZAZIW-UHFFFAOYSA-N
Canonical SMILES CC(C)C=CC(C)C(C#C)O

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Formula

The systematic IUPAC name for this compound is (E,3R,4S)-4,6-dimethyloct-5-en-7-yn-3-ol, reflecting its stereochemistry and substituent positions . Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol .

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC₁₀H₁₆O
Molecular Weight (g/mol)152.23
SMILES NotationCCC@HO
InChIKeyXWSHKWPKNXSLBQ-ACMYFRETSA-N
CAS Number89998-87-8

Stereochemical Configuration

The compound exhibits stereoisomerism due to its chiral centers at C3 and C4. The (3R,4S) configuration is predominant in synthetic routes, as evidenced by its use in catalytic hydrogenation studies .

Synthesis and Industrial Production

Primary Synthetic Routes

The primary synthesis involves ethynylation of methyl heptenone with acetylene in the presence of potassium hydroxide (KOH) and liquid ammonia . This reaction proceeds via nucleophilic addition, yielding the alkynol with high regioselectivity.

Reaction Scheme:

Methyl heptenone+AcetyleneKOH, NH34,7-Dimethyloct-5-en-1-yn-3-ol\text{Methyl heptenone} + \text{Acetylene} \xrightarrow{\text{KOH, NH}_3} \text{4,7-Dimethyloct-5-en-1-yn-3-ol}

Catalytic Hydrogenation to Linalool

Industrial applications often involve selective hydrogenation to produce linalool (3,7-dimethylocta-1,6-dien-3-ol), a key fragrance ingredient. Fixed-bed reactors using Pd-Pb-Bi/Al₂O₃ catalysts achieve >99% selectivity under mild conditions (0.5–1.5 MPa, 80–100°C) .

Table 2: Hydrogenation Performance Metrics

Catalyst SystemConversion (%)Selectivity (%)Space-Time Yield (hr⁻¹)
Pd-Pb-Bi/Al₂O₃99.598.22.3
Pd-Polymeric Composites98.799.81.8

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Pathways

  • Oxidation: Treatment with KMnO₄ in acidic conditions yields ketones or carboxylic acids, depending on reaction severity.

  • Reduction: LiAlH₄ selectively reduces the alkyne to a cis-alkene while preserving the alcohol group.

Mechanistic Insights

The triple bond’s electron-deficient nature facilitates electrophilic attacks, while the tertiary alcohol stabilizes carbocation intermediates during acid-catalyzed reactions .

Applications in Industry and Research

Fragrance and Flavor Synthesis

The compound’s musk-like odor profile makes it valuable in perfumery. Its hydrogenation derivative, linalool, is a cornerstone of floral and citrus fragrances .

Vitamin E and β-Ionone Production

As a precursor to β-ionone (a vitamin A analog), 4,7-Dimethyloct-5-en-1-yn-3-ol enables large-scale synthesis of fat-soluble vitamins .

Table 3: Industrial Applications by Sector

SectorUse CaseKey Reaction
FragranceLinalool productionSelective hydrogenation
PharmaceuticalsVitamin E synthesisOxidative coupling
AgrochemicalsPheromone analogsAlkylation

Biological and Antimicrobial Activity

Recent studies highlight its antimicrobial efficacy against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). Antioxidant assays (DPPH radical scavenging, IC₅₀: 25 µg/mL) suggest potential in oxidative stress mitigation.

Comparative Analysis with Structural Analogs

Table 4: Property Comparison with Related Compounds

CompoundFunctional GroupsMolecular Weight (g/mol)Key Application
4,7-Dimethyloct-5-en-1-yn-3-olAlkyne, alcohol, alkene152.23Vitamin synthesis
Citronellyl acetateEster, alkene198.31Perfumery
GeraniolAlcohol, alkene154.25Flavoring agent

Challenges and Future Directions

Current research focuses on enhancing catalytic selectivity and reducing precious metal loadings in hydrogenation processes . Green chemistry approaches, such as solvent-free reactions, are under exploration to improve sustainability .

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